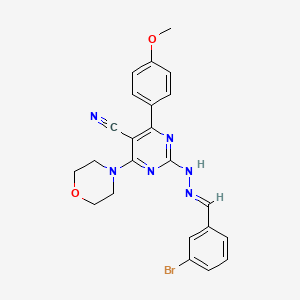
HIF-1 inhibitor-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxia-inducible factor 1 inhibitor 5 is a compound that targets hypoxia-inducible factor 1, a transcription factor that plays a crucial role in cellular response to low oxygen levels. Hypoxia-inducible factor 1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. Hypoxia-inducible factor 1 inhibitor 5 has been recognized for its potential in cancer therapy due to its ability to inhibit the activity of hypoxia-inducible factor 1, which is often upregulated in tumors and contributes to cancer progression and resistance to therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hypoxia-inducible factor 1 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled conditions to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, such as oxidation or reduction, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a series of reactions, including substitution and cyclization, to yield hypoxia-inducible factor 1 inhibitor 5.
Industrial Production Methods
Industrial production of hypoxia-inducible factor 1 inhibitor 5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to obtain the final product with desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hypoxia-inducible factor 1 inhibitor 5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert hypoxia-inducible factor 1 inhibitor 5 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of hypoxia-inducible factor 1 inhibitor 5 with altered chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Hypoxia-inducible factor 1 inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hypoxia-inducible factor 1 in various chemical reactions and pathways.
Biology: Employed in research to understand the cellular response to hypoxia and the regulation of hypoxia-inducible factor 1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-inducible factor 1.
Wirkmechanismus
Hypoxia-inducible factor 1 inhibitor 5 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound binds to hypoxia-inducible factor 1 alpha, preventing its dimerization with hypoxia-inducible factor 1 beta and subsequent binding to hypoxia-responsive elements in the DNA. This inhibition disrupts the transcription of target genes involved in cellular adaptation to hypoxia, thereby reducing tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Hypoxia-inducible factor 1 inhibitor 5 can be compared with other similar compounds, such as:
Ganetespib: Another hypoxia-inducible factor 1 inhibitor with a different chemical structure but similar mechanism of action.
Topotecan: A compound that inhibits hypoxia-inducible factor 1 by a different pathway, often used in combination with other therapies.
Uniqueness
Hypoxia-inducible factor 1 inhibitor 5 is unique due to its specific binding affinity and inhibitory effect on hypoxia-inducible factor 1 alpha, making it a promising candidate for targeted cancer therapy.
Eigenschaften
Molekularformel |
C28H35NO5 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)cyclohexa-1,5-dien-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H35NO5/c1-28(2)14-13-22-24(34-28)12-9-21(27(22)31)23(30)10-7-20-8-11-25(32-3)26(19-20)33-18-6-17-29-15-4-5-16-29/h7-14,19,25-26,31H,4-6,15-18H2,1-3H3/b10-7+ |
InChI-Schlüssel |
AQSVAPNHDONSRJ-JXMROGBWSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(C(C=C3)OC)OCCCN4CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)









